molecular formula C23H17FN2O4 B2808588 3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887889-75-0

3-(2-(2-fluorophenoxy)acetamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2808588
CAS No.: 887889-75-0
M. Wt: 404.397
InChI Key: NKDUYGREWPSYGV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzofuran, an acetamide, and a fluorophenoxy group . It is a derivative of benzofuran, which is a heterocyclic compound (a compound that contains atoms of at least two different elements as members of its rings) with a fusion of benzene and furan rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzofuran ring and the various functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. The presence of the fluorine atom, for instance, could influence its reactivity and other properties .

Scientific Research Applications

Synthetic Routes and Characterization

  • Synthesis and Characterization: Research often explores the synthesis and characterization of novel compounds with potential biological activities. For example, studies on the synthesis of complex molecules like benzotriazole derivatives and benzofuran-2-carboxamide derivatives focus on developing new synthetic routes, characterizing these compounds through various spectroscopic techniques, and evaluating their potential biological activities (Talupur et al., 2021; Uesaka Toshiyuki et al., 2020). These studies lay the groundwork for understanding the structural and functional properties of similar compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Potential Biological Activities

  • Anticancer Agents

    Compounds with carboxamide derivatives have been evaluated for their anticancer properties. For instance, the study of 2-phenylthiazole-4-carboxamide derivatives revealed their cytotoxic activities against various cancer cell lines, suggesting that similar structures could possess anticancer potential (Aliabadi et al., 2010) (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).

  • Antimicrobial Activity

    The synthesis and antimicrobial evaluation of different carboxamide and acetamide derivatives highlight the antimicrobial potential of these compounds. Studies demonstrate the preparation of molecules with varying substitutions and their subsequent testing against a range of bacterial and fungal species, indicating the broad-spectrum antimicrobial potential of these classes of compounds (Incerti et al., 2017) (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017).

Molecular Docking and Drug Discovery

  • Molecular Docking Studies: The integration of molecular docking studies in the research of chemical compounds like carboxamides and acetamides aids in understanding their interaction with biological targets, such as enzymes or receptors. This approach is crucial in drug discovery, where the goal is to identify compounds with high specificity and efficacy against disease targets (Al-Ostoot et al., 2020) (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal uses, the mechanism of action would refer to how the compound interacts with biological systems or processes .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in various models .

Properties

IUPAC Name

3-[[2-(2-fluorophenoxy)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c24-17-11-5-7-13-19(17)29-14-20(27)26-21-16-10-4-6-12-18(16)30-22(21)23(28)25-15-8-2-1-3-9-15/h1-13H,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDUYGREWPSYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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